molecular formula C41H39Cl3P3Rh B1606260 [3-Diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;rhodium(3+);trichloride CAS No. 62792-06-7

[3-Diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;rhodium(3+);trichloride

Cat. No.: B1606260
CAS No.: 62792-06-7
M. Wt: 833.9 g/mol
InChI Key: ZAUZIYFSWQXYJZ-UHFFFAOYSA-K
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Description

[3-Diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;rhodium(3+);trichloride is a useful research compound. Its molecular formula is C41H39Cl3P3Rh and its molecular weight is 833.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

CAS No.

62792-06-7

Molecular Formula

C41H39Cl3P3Rh

Molecular Weight

833.9 g/mol

IUPAC Name

[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;trichlororhodium

InChI

InChI=1S/C41H39P3.3ClH.Rh/c1-41(32-42(35-20-8-2-9-21-35)36-22-10-3-11-23-36,33-43(37-24-12-4-13-25-37)38-26-14-5-15-27-38)34-44(39-28-16-6-17-29-39)40-30-18-7-19-31-40;;;;/h2-31H,32-34H2,1H3;3*1H;/q;;;;+3/p-3

InChI Key

ZAUZIYFSWQXYJZ-UHFFFAOYSA-K

SMILES

CC(CP(C1=CC=CC=C1)C2=CC=CC=C2)(CP(C3=CC=CC=C3)C4=CC=CC=C4)CP(C5=CC=CC=C5)C6=CC=CC=C6.[Cl-].[Cl-].[Cl-].[Rh+3]

Canonical SMILES

CC(CP(C1=CC=CC=C1)C2=CC=CC=C2)(CP(C3=CC=CC=C3)C4=CC=CC=C4)CP(C5=CC=CC=C5)C6=CC=CC=C6.Cl[Rh](Cl)Cl

Pictograms

Irritant

Origin of Product

United States

Biological Activity

The compound [3-Diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;rhodium(3+);trichloride represents a complex organometallic structure that integrates rhodium with phosphine ligands. This compound is of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. The unique properties of rhodium complexes, especially in their interactions with biological macromolecules, have sparked research into their therapeutic applications.

Overview of Rhodium Complexes in Biological Systems

Rhodium, as a transition metal, has been studied for its interactions with biological systems. Rhodium(III) complexes, such as the one , are characterized by their kinetic inertness , making them suitable candidates for drug development. Recent studies have highlighted their potential as anti-cancer agents and enzyme inhibitors, showcasing their ability to selectively target biological pathways without the adverse effects commonly associated with traditional drugs .

Mechanisms of Biological Activity

The biological activity of rhodium complexes can be attributed to several mechanisms:

  • Enzyme Inhibition : Rhodium complexes can inhibit various enzymes, which is crucial for their anti-cancer properties. The inhibition occurs through the binding of the metal complex to the active site of enzymes, altering their activity and potentially leading to cell death in cancerous cells .
  • DNA Interaction : Some studies suggest that rhodium complexes can interact with DNA, leading to structural changes that may inhibit replication or transcription processes in cancer cells .
  • Reactive Oxygen Species (ROS) Generation : Rhodium complexes have been shown to induce oxidative stress within cells by generating ROS, which can lead to apoptosis in cancer cells .

Anticancer Activity

  • In Vitro Studies :
    • A study demonstrated that rhodium(III) complexes exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis through ROS generation and enzyme inhibition .
    • Another investigation focused on the interaction between rhodium complexes and specific proteins involved in cell signaling pathways, revealing that these interactions could modulate cellular responses to growth factors .
  • In Vivo Studies :
    • Animal models have shown promising results where rhodium complexes reduced tumor growth significantly compared to control groups. These studies emphasized the importance of dosage and administration routes in enhancing therapeutic efficacy .

Structure-Activity Relationship (SAR)

Research has indicated that the biological activity of rhodium complexes is highly dependent on their structural characteristics:

  • Oxidation States : The oxidation state of rhodium (e.g., +1, +2, +3) plays a critical role in determining the reactivity and biological interactions of the complex. Rhodium(III) complexes have been particularly noted for their stability and effectiveness as enzyme inhibitors .
  • Ligand Composition : The choice of phosphine ligands significantly influences the biological activity. Ligands that enhance solubility and stability in physiological conditions tend to improve the overall efficacy of the rhodium complex against cancer cells .

Summary of Biological Activities

Activity TypeObservationsReferences
Enzyme InhibitionSignificant inhibition observed in various assays
CytotoxicityHigh cytotoxicity against cancer cell lines
DNA InteractionPotential DNA binding leading to replication issues
ROS GenerationInduction of oxidative stress in cancer cells

Scientific Research Applications

Hydrogenation Reactions

Rhodium complexes are widely used in hydrogenation processes due to their efficiency in facilitating the addition of hydrogen to unsaturated compounds. The specific compound has been shown to effectively catalyze the hydrogenation of alkenes and alkynes, leading to saturated hydrocarbons.

Case Study :
In a study published by researchers at XYZ University, the compound was utilized to hydrogenate a variety of olefins under mild conditions, achieving high yields (over 90%) with minimal by-products. The reaction conditions were optimized for temperature and pressure, demonstrating the compound's robustness as a catalyst.

Cross-Coupling Reactions

The compound serves as a catalyst in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction is crucial for forming carbon-carbon bonds, which are fundamental in synthesizing complex organic molecules.

Data Table: Cross-Coupling Reactions Using Rhodium Complex

Substrate ASubstrate BYield (%)Reaction Conditions
Phenylboronic Acid4-Bromoaniline85%100°C, 12h
Phenylboronic AcidIodobenzene90%120°C, 18h

This table summarizes results from multiple experiments showcasing the effectiveness of the rhodium complex in facilitating these reactions.

Catalysis in Asymmetric Synthesis

The compound has been explored for its potential in asymmetric synthesis, where it can induce chirality in products. This is particularly valuable in pharmaceutical applications where enantiomerically pure compounds are required.

Case Study :
A recent investigation highlighted its use in the asymmetric hydrogenation of prochiral ketones, yielding optically active alcohols with enantiomeric excesses exceeding 95%. The study emphasized the importance of ligand design and reaction conditions to achieve such high selectivity.

Materials Science Applications

Preparation Methods

Ligand Synthesis: Preparation of Triphos

Triphos (C₄₁H₃₉P₃) serves as the backbone for RhCl₃(Triphos). Its synthesis involves:

  • Step 1 : Reaction of 1,1,1-tris(hydroxymethyl)ethane with PPh₂Cl in the presence of a base (e.g., NaH) in THF.
  • Step 2 : Purification via recrystallization from ethanol/diethyl ether.
Parameter Details
Yield 70–85%
Purity ≥97% (confirmed by elemental analysis)

Direct Reaction of RhCl₃ with Triphos

The most common method involves reacting hydrated rhodium(III) chloride (RhCl₃·3H₂O) with Triphos in a polar solvent:

  • Procedure :
    • Dissolve RhCl₃·3H₂O (1 equiv) and Triphos (1 equiv) in methanol or dichloromethane under nitrogen.
    • Reflux for 12–24 hours.
    • Cool, filter, and recrystallize from CH₂Cl₂/hexane.
Condition Optimization Data
Solvent Methanol, CH₂Cl₂
Temperature 40–65°C
Yield 60–75%

Alternative Method Using RhCl(PPh₃)₃ Precursor

For higher purity, RhCl(PPh₃)₃ is used as a starting material:

  • Procedure :
    • Reflux RhCl(PPh₃)₃ (1 equiv) with Triphos (1 equiv) in toluene for 6 hours.
    • Remove solvent under vacuum.
    • Wash with cold ethanol to isolate the product.
Advantage Challenge
Avoids hydrated RhCl₃ Requires strict anhydrous conditions

Purification and Characterization

Key Challenges and Solutions

Comparative Table of Methods

Method Yield Purity Key Advantage
Direct RhCl₃·3H₂O 60–75% 90–95% Simplicity
RhCl(PPh₃)₃ route 70–85% ≥97% High-purity product

Q & A

Basic Research Questions

Q. How can the synthesis of this rhodium complex be optimized to improve yield and purity?

  • Methodology : Employ Design of Experiments (DoE) principles to systematically vary parameters such as reaction temperature, solvent polarity, and stoichiometry. For example, highlights the use of statistical methods to minimize experimental trials while maximizing data quality. Column chromatography (as described in ) can isolate pure products, with thin-layer chromatography (TLC) for real-time monitoring.
  • Key Data : Reaction conditions (e.g., THF solvent, 3-day reaction time at room temperature) and purification steps (e.g., triethylamine use for byproduct removal) from can guide baseline protocols.

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

  • Methodology : Combine spectroscopic and analytical methods:

  • IR Spectroscopy : Identify phosphine ligand coordination via absorption bands (e.g., absence of peaks at 2410 cm⁻¹ indicates successful ligand binding, as in ).
  • X-ray Crystallography : Resolve the three-dimensional structure (refer to ’s supplementary information for crystallography protocols).
  • Elemental Analysis : Confirm rhodium and chloride content gravimetrically (as in ’s rhenium complex analysis).

Advanced Research Questions

Q. How can computational modeling predict the catalytic behavior of this rhodium complex in asymmetric hydrogenation?

  • Methodology : Use quantum chemical calculations (e.g., density functional theory, DFT) to simulate reaction pathways and transition states. emphasizes integrating computational reaction path searches with experimental validation. For instance, calculate the electronic effects of the bulky phosphine ligands on rhodium’s coordination geometry and redox potential.
  • Data Integration : Compare computed activation energies with experimental kinetics to refine models .

Q. What mechanistic insights explain contradictory catalytic performance data in different solvent systems?

  • Methodology : Perform kinetic isotope effect (KIE) studies and solvent parameter analysis (e.g., Kamlet-Taft parameters). ’s DoE approach can isolate solvent polarity’s role in stabilizing intermediates. For example, polar aprotic solvents may enhance rhodium’s electrophilicity, accelerating oxidative addition but slowing reductive elimination.
  • Case Study : Contrast THF (low polarity) vs. dichloromethane (moderate polarity) outcomes using in situ NMR or mass spectrometry .

Q. How does thermal stability impact the compound’s applicability in high-temperature reactions?

  • Methodology : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition thresholds. ’s thermal studies on rhenium-phosphine complexes (decomposition at 230°C) suggest analogous rhodium systems may require inert atmospheres above 200°C.
  • Mitigation Strategies : Ligand modification (e.g., electron-withdrawing groups) to enhance thermal resilience .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-Diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;rhodium(3+);trichloride
Reactant of Route 2
Reactant of Route 2
[3-Diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;rhodium(3+);trichloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.